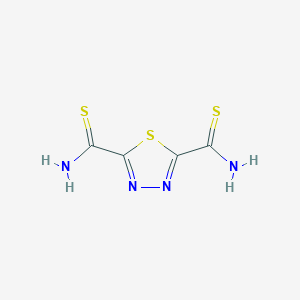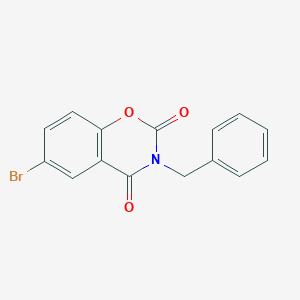
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a bromine atom at the 6th position and a benzyl group at the 3rd position. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-bromoanilines with aryl isocyanates under palladium-catalyzed conditions. This method typically uses palladium acetate as the catalyst and a small molar excess of molybdenum hexacarbonyl . Another method involves the reaction of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, molybdenum hexacarbonyl, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of organic solvents such as dichloromethane or toluene .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoxazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学研究应用
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of biologically active molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
作用机制
The mechanism of action of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: This compound shares a similar benzyl and bromine substitution pattern but differs in the presence of a methoxy group and a quinoline ring.
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine core but features a chlorine atom and a methyl group instead of a bromine atom and a benzyl group.
Uniqueness
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both a benzyl group and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
708230-86-8 |
|---|---|
分子式 |
C15H10BrNO3 |
分子量 |
332.15 g/mol |
IUPAC 名称 |
3-benzyl-6-bromo-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H10BrNO3/c16-11-6-7-13-12(8-11)14(18)17(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
PJHMIEVEPPGCDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


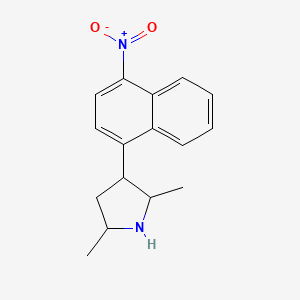
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
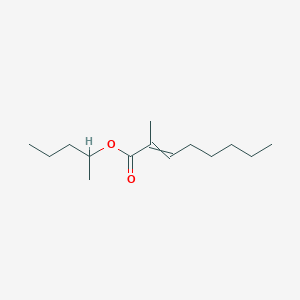
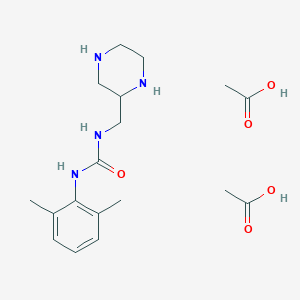

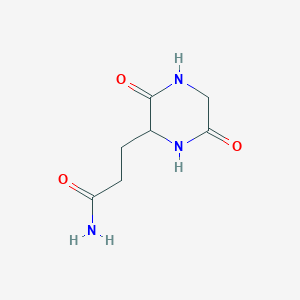
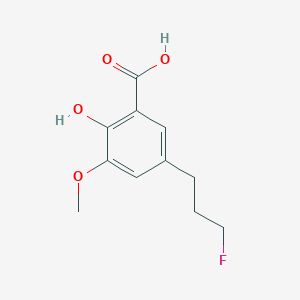
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
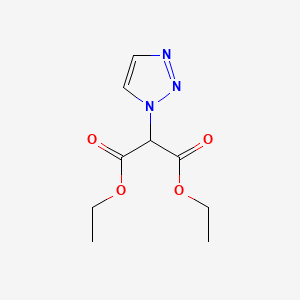
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
